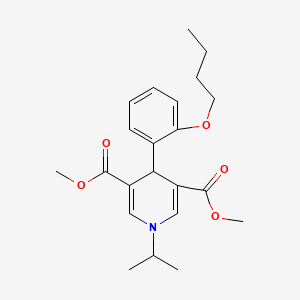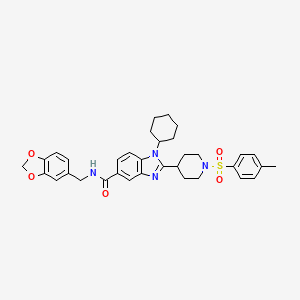
Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of this compound includes a dihydropyridine ring, which is substituted with a butoxyphenyl group and an isopropyl group, along with two ester groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The specific steps are as follows:
Condensation Reaction: The aldehyde (2-butoxybenzaldehyde), β-keto ester (dimethyl acetoacetate), and ammonia or an amine are mixed in ethanol.
Reflux: The mixture is heated under reflux for several hours.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Substituted esters or amides.
科学研究应用
Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of calcium channel blockers for the treatment of hypertension and angina.
Biological Studies: The compound is used to study the effects of calcium channel modulation on cellular processes.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of calcium channels. By binding to the L-type calcium channels, it prevents the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling.
相似化合物的比较
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Felodipine: A dihydropyridine calcium channel blocker with similar properties.
Uniqueness
Dimethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its butoxyphenyl group and isopropyl group may influence its binding affinity and selectivity for calcium channels, making it a valuable compound for further research and development.
属性
分子式 |
C22H29NO5 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
dimethyl 4-(2-butoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H29NO5/c1-6-7-12-28-19-11-9-8-10-16(19)20-17(21(24)26-4)13-23(15(2)3)14-18(20)22(25)27-5/h8-11,13-15,20H,6-7,12H2,1-5H3 |
InChI 键 |
PKOYMBIGLXRHJY-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213938.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11213941.png)
![2-(4-Bromophenyl)-4-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213944.png)

![5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11213949.png)
![3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one](/img/structure/B11213950.png)
![N-(4-ethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11213960.png)

![6-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213971.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B11213978.png)
![7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11213996.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11214005.png)
![Dimethyl 1-(propan-2-yl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11214011.png)
![7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11214012.png)
